2-(trifluoromethyl)-1H-quinazolin-4-one

Photochemistry Cycloaddition Synthetic Methodology

Generic 2-substituted quinazolinones cannot replicate the unique [2+2] photocycloaddition reactivity of the 2-CF3 scaffold, severely limiting access to 3D chemical space in fragment-based drug discovery. This compound is the only cost-effective quinazolinone that enables light-driven complexity generation without transition-metal contamination-critical for in vivo studies where metal impurities confound toxicity readouts. - Enables metal-free, one-pot synthesis at 80 g scale (52-94% yield) using TFA as the CF3 source, ensuring cost-effective scaling from discovery to preclinical toxicology. - Demonstrates >3,000-fold potency range (IC50 11.5 nM-37.9 μM) via N3-substitution alone, unmatched by 2-alkyl or 2-Cl analogs. - TFA-independent aziridination reactivity expands late-stage functionalization to acid-sensitive pharmacophores, a capability absent in non-fluorinated series.

Molecular Formula C9H5F3N2O
Molecular Weight 214.14 g/mol
Cat. No. B7753779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(trifluoromethyl)-1H-quinazolin-4-one
Molecular FormulaC9H5F3N2O
Molecular Weight214.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=C(N2)C(F)(F)F
InChIInChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15)
InChIKeyLOKVXDVFZJAQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-1H-quinazolin-4-one – Procurement Guide


2-(Trifluoromethyl)-1H-quinazolin-4-one (CAS 26059-81-4) is a heterocyclic quinazolin-4-one derivative featuring a trifluoromethyl group at the 2-position . This compound belongs to a privileged scaffold class with broad pharmacological relevance, including antiviral, kinase-inhibitory, and neuroprotective applications [1]. The electron-withdrawing CF3 substituent imparts distinct physicochemical and reactivity properties compared to non-fluorinated or chloro-substituted analogs, creating quantifiable differentiation that impacts both synthetic accessibility and biological target engagement.

Why 2-(Trifluoromethyl)-1H-quinazolin-4-one Is Irreplaceable


Generic substitution among 2-substituted quinazolin-4-ones is not reliable because the 2-substituent fundamentally controls photochemical reactivity, transition-state geometry in cycloaddition reactions, and biological target engagement. The 2-unsubstituted parent quinazolin-4-one is photochemically inert, while the 2-chloro analog undergoes homolytic C–Cl bond fission rather than the synthetically valuable [2+2] photocycloaddition enabled by the 2-CF3 group [1]. In enzyme inhibition, the 2-CF3 scaffold exhibits potency tunability over a >3,000-fold range (IC50 from 11.5 nM to 37.9 μM) depending on N3-substitution, whereas 2-ethyl analogs show markedly different selectivity profiles across target enzymes [2]. These non-linear differences make simple analog replacement scientifically unsound without head-to-head validation data.

2-(Trifluoromethyl)-1H-quinazolin-4-one vs. Closest Analogs: Quantitative Evidence


[2+2] Photocycloaddition: 2-CF3 vs. 2-H/2-Cl Analogs

Under identical irradiation conditions (methanol, 254–350 nm), 3-(3-butenyl)-2-trifluoromethyl-4(3H)-quinazolinone (2c) undergoes intramolecular [2+2] photocycloaddition forming adducts 10 and 14, while the 2-unsubstituted analog (2a) is completely photostable (no reaction), and the 2-chloro analog (2b) instead undergoes homolytic C–Cl bond fission yielding cyclized product 4 [1]. Additionally, the parent 2-trifluoromethyl-4(3H)-quinazolinone (1c) forms intermolecular photoadducts with olefins, a reactivity unique to the CF3-substituted scaffold [1]. This represents a binary (reactive vs. unreactive) differentiation rather than a gradient potency difference.

Photochemistry Cycloaddition Synthetic Methodology Quinazolinone Reactivity

N3-Substitution Tunability for Thermolysin Inhibition

In a standardized thermolysin inhibition assay (Bacillus thermoproteolyticus, pH 7.0, 25°C, 15 min incubation with 0.1 M FaGLa substrate), the 2-trifluoromethyl quinazolin-4(3H)-one scaffold demonstrates an exceptionally wide potency tuning range depending solely on the N3-substituent [1][2]. The 3-phenyl derivative achieves IC50 = 11.5 nM, whereas the 3-amino derivative shows only IC50 = 37,900 nM (37.9 μM), representing a 3,296-fold potency difference [1][2]. A comparator 2-ethylquinazolin-4(3H)-one (without CF3) shows IC50 = 1,250 nM against the same target, falling between these extremes but with a fundamentally different SAR trajectory [1]. This indicates that the electron-withdrawing CF3 group creates a unique chemical space for affinity maturation not available with alkyl-substituted analogs.

Enzyme Inhibition Structure-Activity Relationship Thermolysin Scaffold Optimization

Metal-Free, One-Pot Synthesis of CF3-Quinazolinones

A direct method for synthesizing 2-(trifluoromethyl)quinazolin-4-ones uses trifluoroacetic acid (TFA) as both CF3 source and solvent in 1,2-dichloroethane at 140°C, requiring no metal catalysts or additives [1]. This method delivers a broad substrate scope with yields of 52–94% [1]. A complementary one-pot cascade method employs TFA with T3P as coupling agent, providing products in up to 75% yield and demonstrable robustness on 80 g scale [2]. By contrast, the synthesis of 2-aryl quinazolin-4(3H)-ones typically requires molecular iodine catalysis or transition-metal-mediated coupling, while 2-alkyl analogs often involve multi-step sequences with lower overall yields [3]. The metal-free, additive-free conditions for the 2-CF3 derivative reduce purification burden and heavy metal contamination risk, which is critical for biological testing and preclinical development.

Synthetic Methodology Green Chemistry Process Chemistry Trifluoromethylation

Transition-State Control in Aziridination by 2-CF3

In aziridination reactions of methyl and tert-butyl acrylate using 3-acetoxyaminoquinazolin-4(3H)-ones, the 2-trifluoromethyl-substituted derivatives 20 and 21 proceed with (Q)CN/(ester)CO orbital overlap (transition state 22) even in the absence of trifluoroacetic acid (TFA) [1]. In contrast, non-fluorinated 2-substituted analogs (e.g., 2-H or 2-alkyl derivatives) require the addition of TFA to achieve productive aziridination, via a fundamentally different transition-state geometry involving (Q)CN+H/(ester)CO overlap [1]. This demonstrates that the electron-withdrawing CF3 group constitutively stabilizes a transition-state geometry that otherwise requires exogenous acid catalysis.

Aziridination Reaction Mechanism Transition State Physical Organic Chemistry

Optimal Applications of 2-(Trifluoromethyl)-1H-quinazolin-4-one


Photochemical Library Synthesis of Polycyclic Quinazolinone Scaffolds

The unique ability of 2-(trifluoromethyl)-1H-quinazolin-4-one and its N3-substituted derivatives to undergo [2+2] photocycloaddition with olefins (while 2-H and 2-Cl analogs are unreactive or follow divergent pathways) makes this compound the scaffold of choice for building structurally complex, three-dimensional polycyclic libraries via light-driven reactions [5]. This is directly applicable in fragment-based drug discovery and diversity-oriented synthesis programs where photochemical complexity generation is a strategic advantage.

SAR Studies with Wide Potency Dynamic Range

The demonstrated >3,000-fold potency range of the 2-CF3 quinazolinone scaffold in thermolysin inhibition (IC50 from 11.5 nM to 37.9 μM) through N3-substitution alone provides an ideal platform for SAR campaigns that require both high-potency lead identification and deliberate activity attenuation for selectivity profiling [5][4]. This tunability is not documented for 2-alkyl quinazolinone series and supports rational lead optimization programs targeting zinc-dependent metalloproteases.

Scalable Process Chemistry for Preclinical and Early Clinical Supply

The metal-free, additive-free, one-pot synthesis achieving 52–94% yield with TFA as the CF3 source, combined with demonstrated 80 g scale robustness [5][4], positions 2-(trifluoromethyl)-1H-quinazolin-4-one as a cost-effective building block for medicinal chemistry programs scaling from discovery to preclinical toxicology. The absence of transition-metal contamination is a critical quality attribute for in vivo pharmacology studies where metal impurities can confound toxicity and efficacy readouts.

TFA-Independent Derivatization of Acid-Sensitive Substrates

The TFA-independent aziridination reactivity of 2-CF3-3-acetoxyaminoquinazolinones enables functionalization of acid-labile substrates that would be incompatible with the TFA-requiring conditions of non-fluorinated analogs [5]. This expands the accessible chemical space for late-stage functionalization of complex drug-like molecules, providing a differentiating capability for medicinal chemistry groups working with acid-sensitive pharmacophores.

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